REACTION_CXSMILES
|
O1[C:5](=O)[CH:4]=[NH+:3][N-]1.C([C:9]1[C:13](=[O:14])O[N-][N+:10]=1[CH3:15])=O.N/[C:17](/[CH3:23])=[CH:18]\[C:19](OC)=O.[C:24](OC)(=O)[CH2:25]C(C)=O.C[OH:33]>>[C:17]1([C:5]2[O:14][C:13]([CH2:9][NH:10][CH:15]=[O:33])=[N:3][CH:4]=2)[CH:23]=[CH:25][CH:24]=[CH:19][CH:18]=1 |f:0.1|
|
Name
|
2-pyridine-N-oxide
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1[N-][NH+]=CC1=O.C(=O)C1=[N+]([N-]OC1=O)C
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
N\C(=C/C(=O)OC)\C
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
that was triturated with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CN=C(O1)CNC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |